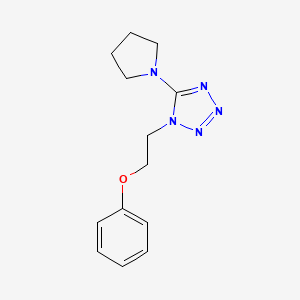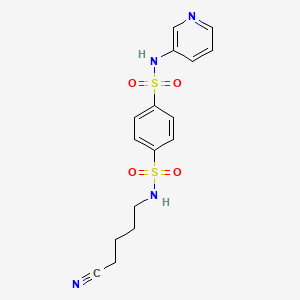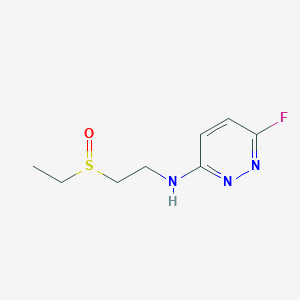
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a pyrrolidine ring, and a phenoxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole typically involves multiple steps, starting with the preparation of the phenoxyethyl group and the pyrrolidine ring. The tetrazole ring is then introduced through a cyclization reaction. Common synthetic routes include:
Phenoxyethyl Group Preparation: This can be achieved through the hydroxyethylation of phenol using ethylene oxide in the presence of a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of 1,4-dibromobutane with ammonia or a primary amine.
Tetrazole Ring Introduction: The final step involves the cyclization of the intermediate compound with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors involved in various biological processes. The phenoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-5-pyrrolidin-1-yltetrazole can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)piperidine: This compound shares the phenoxyethyl group but has a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
1-(2-Methoxyethyl)-5-pyrrolidin-1-yltetrazole: This compound has a methoxyethyl group instead of a phenoxyethyl group, resulting in different reactivity and applications.
Phenoxyethyl morpholine: This compound features a morpholine ring and is used in different pharmaceutical applications.
The uniqueness of this compound lies in its combination of the tetrazole ring, pyrrolidine ring, and phenoxyethyl group, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-5-pyrrolidin-1-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-6-12(7-3-1)19-11-10-18-13(14-15-16-18)17-8-4-5-9-17/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIUZQFIMTKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=NN2CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981962.png)
![4-Bromo-2-[[[1-(oxolan-3-yl)piperidin-4-yl]amino]methyl]phenol](/img/structure/B6981964.png)
![2-[3-Methoxy-4-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B6981967.png)
![2-(4-Bromo-3-fluorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethanol](/img/structure/B6981982.png)
![N-(3,5-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide](/img/structure/B6981989.png)
![4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B6981995.png)


![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)
![4-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6982038.png)

![4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B6982062.png)
![N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B6982068.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
